2-Bromo-3-fluoro-4-(methylthio)pyridine
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Overview
Description
2-Bromo-3-fluoro-4-(methylthio)pyridine is an organic compound with the molecular formula C6H5BrFNS. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of bromine, fluorine, and a methylthio group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-(methylthio)pyridine typically involves the halogenation and thiolation of pyridine derivatives. One common method includes the bromination of 3-fluoro-4-(methylthio)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-4-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Aryl or alkyl-substituted pyridines.
Scientific Research Applications
2-Bromo-3-fluoro-4-(methylthio)pyridine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds and as a building block for molecules with potential therapeutic effects.
Medicine: As a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-(methylthio)pyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution, oxidation, or coupling processes. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Bromo-2-nitropyridine
Comparison: 2-Bromo-3-fluoro-4-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and a methylthio group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic effects and steric hindrance, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMQFDBACWHNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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